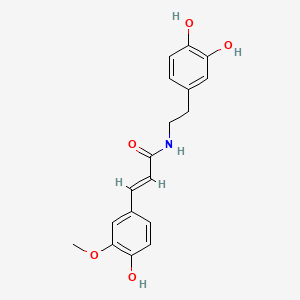

N-Feruloyl dopamine, trans-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-trans-Feruloyldopamine is a phenolic amide derived from ferulic acid and dopamine. It is a naturally occurring compound found in various plants and foods. This compound has garnered significant attention due to its potential biological activities, including antioxidant and acetylcholinesterase inhibition properties .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: N-trans-Feruloyldopamin kann durch Reaktion von Ferulasäure mit Dopamin synthetisiert werden. Der Prozess beinhaltet die Bildung einer Amidbindung zwischen der Carboxylgruppe der Ferulasäure und der Aminogruppe des Dopamins. Die Reaktion wird typischerweise in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) unter wasserfreien Bedingungen durchgeführt .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für N-trans-Feruloyldopamin nicht gut dokumentiert sind, kann der Syntheseprozess unter Verwendung von Standardtechniken der organischen Synthese hochskaliert werden. Die wichtigsten Schritte umfassen die Reinigung der Ausgangsmaterialien, die Optimierung der Reaktionsbedingungen sowie die effiziente Isolierung und Reinigung des Endprodukts.

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-trans-Feruloyldopamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Chinonen und anderen Oxidationsprodukten oxidiert werden.

Reduktion: Reduktionsreaktionen können es in seine entsprechenden reduzierten Formen umwandeln.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der phenolischen Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden üblicherweise für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Reduzierte Formen von N-trans-Feruloyldopamin.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

N-trans-Feruloyldopamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

N-trans-Feruloyldopamin entfaltet seine Wirkungen hauptsächlich durch seine antioxidative Aktivität und die Hemmung der Acetylcholinesterase. Die Verbindung fängt freie Radikale ab und chelatiert Metallionen, wodurch oxidative Schäden verhindert werden. Sie bindet auch an das aktive Zentrum der Acetylcholinesterase, hemmt deren Aktivität und verbessert möglicherweise die kognitive Funktion .

Ähnliche Verbindungen:

N-trans-Caffeoyldopamin: Ein weiteres phenolisches Amid mit ähnlichen antioxidativen und Acetylcholinesterase-inhibitorischen Eigenschaften.

N-trans-p-Coumaroyldopamin: Teilt strukturelle Ähnlichkeiten und zeigt vergleichbare biologische Aktivitäten.

Einzigartigkeit: N-trans-Feruloyldopamin ist einzigartig aufgrund seiner spezifischen Kombination aus Ferulasäure und Dopamin, die ihm besondere antioxidative und neuroprotektive Eigenschaften verleiht. Seine Fähigkeit, die Acetylcholinesterase effektiver als einige seiner Analoga zu hemmen, macht es zu einer interessanten Verbindung in der Forschung zu neurodegenerativen Erkrankungen .

Wirkmechanismus

N-trans-Feruloyldopamine exerts its effects primarily through its antioxidant activity and inhibition of acetylcholinesterase. The compound scavenges free radicals and chelates metal ions, thereby preventing oxidative damage. It also binds to the active site of acetylcholinesterase, inhibiting its activity and potentially improving cognitive function .

Vergleich Mit ähnlichen Verbindungen

N-trans-Caffeoyldopamine: Another phenolic amide with similar antioxidant and acetylcholinesterase inhibition properties.

N-trans-p-Coumaroyldopamine: Shares structural similarities and exhibits comparable biological activities.

Uniqueness: N-trans-Feruloyldopamine is unique due to its specific combination of ferulic acid and dopamine, which imparts distinct antioxidant and neuroprotective properties. Its ability to inhibit acetylcholinesterase more effectively than some of its analogs makes it a compound of interest in neurodegenerative disease research .

Eigenschaften

CAS-Nummer |

142350-99-0 |

|---|---|

Molekularformel |

C18H19NO5 |

Molekulargewicht |

329.3 g/mol |

IUPAC-Name |

(E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C18H19NO5/c1-24-17-11-12(3-6-15(17)21)4-7-18(23)19-9-8-13-2-5-14(20)16(22)10-13/h2-7,10-11,20-22H,8-9H2,1H3,(H,19,23)/b7-4+ |

InChI-Schlüssel |

ZRLYUFOWFPPSTD-QPJJXVBHSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O |

Isomerische SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC(=C(C=C2)O)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O |

Key on ui other cas no. |

142350-99-0 |

Synonyme |

feruloyldopamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-S-[(1Z)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257606.png)

![2-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-3-methyl-tetrahydrofuran-3,4-diol](/img/structure/B1257614.png)

![Pyrazolo[1,5-c]quinazoline](/img/structure/B1257617.png)

![1-S-[(1Z)-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257619.png)

![8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(4-chlorophenyl)-8-methyl-, methyl ester, (1R,2S,3S,5S)-](/img/structure/B1257620.png)

![(8R,9S,10S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1257622.png)